Dihydroguaiaretic acid

Catalog No.
S596604
CAS No.
66322-34-7
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroguaiaretic acid

CAS Number

66322-34-7

Product Name

Dihydroguaiaretic acid

IUPAC Name

4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+

InChI Key

ADFOLUXMYYCTRR-OKILXGFUSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC

Synonyms

dihydroguaiaretic acid, dihydroguaiaretic acid, (R*,S*)-isomer, meso-dihydroguaiaretic acid

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC

Anti-inflammatory properties:

MDGA exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators and reactive oxygen species (ROS) in various cell types, including human neutrophils [2]. This suggests its potential role in managing inflammatory diseases like asthma and acute respiratory distress syndrome (ARDS) [2, 3].

Anti-cancer properties:

Studies have shown MDGA's ability to suppress the growth and proliferation of various cancer cell lines [4]. The mechanisms underlying this effect are still being explored, but some studies suggest MDGA might induce cell death through multiple pathways [4].

Antibacterial properties:

MDGA demonstrates antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics [5, 6]. This characteristic makes it a potential candidate for developing novel antimicrobial agents to combat antibiotic resistance.

Neuroprotective properties:

MDGA exhibits neuroprotective effects by reducing oxidative stress and protecting neurons from damage [7, 8]. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Additional resources:

  • Meso-Dihydroguaiaretic Acid Ameliorates Acute Respiratory Distress Syndrome through Inhibiting Neutrophilic Inflammation and Scavenging Free Radical: )
  • Dihydroguaiaretic acid, meso- | C20H26O4 | CID 476856 - PubChem: )

Dihydroguaiaretic acid is a naturally occurring compound classified as a lignan, specifically a phenylpropane dimer. It is primarily derived from the creosote bush (Larrea tridentata), which is known for its medicinal properties. The molecular formula of dihydroguaiaretic acid is C20H26O4, and it features a unique structure characterized by a bond between positions C8 and C8′ of the phenylpropane units. This compound has garnered interest due to its potential health benefits, particularly in the realms of antioxidant and anti-inflammatory activities.

MDGA's primary mechanism of action involves its antioxidant activity. It scavenges free radicals, preventing oxidative damage to cells and biomolecules. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes.

  • Skin and Eye Irritation: Direct contact may cause irritation.
  • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.
  • Mutagenicity: Some studies suggest potential mutagenic activity, requiring further investigation.
, notably as a redox-type inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The compound can undergo oxidation and reduction reactions, influencing its biological activity and efficacy as an inhibitor. Additionally, it can interact with free radicals, contributing to its antioxidant properties.

The biological activities of dihydroguaiaretic acid have been extensively studied. It exhibits:

  • Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects: By inhibiting 5-lipoxygenase, it may help alleviate inflammatory responses.
  • Potential Antimicrobial Activity: Certain derivatives of dihydroguaiaretic acid have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis .

In animal studies, dihydroguaiaretic acid has been observed to enhance lifespan and exhibit protective effects against various diseases.

Dihydroguaiaretic acid can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the creosote bush using organic solvents.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving phenolic compounds and appropriate reagents to form the lignan structure.

Dihydroguaiaretic acid has several applications:

  • Nutritional Supplements: Due to its antioxidant properties, it is often included in dietary supplements aimed at promoting health.
  • Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.
  • Cosmetics: The compound's antioxidant characteristics are beneficial in skincare formulations.

Research on dihydroguaiaretic acid has revealed significant interactions with various biological systems:

  • Protein Binding: A high degree of protein binding in plasma limits its bioavailability but enhances its therapeutic potential .
  • Toxicological Studies: Chronic exposure has been linked to renal and hepatic toxicity, necessitating careful consideration in therapeutic applications .

Several compounds share structural and functional similarities with dihydroguaiaretic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey PropertiesUnique Aspects
Nordihydroguaiaretic AcidLignanAntioxidant, anti-inflammatoryDerived from Larrea tridentata, widely studied for health benefits.
MasoprocolLignanAntineoplasticSpecifically used for skin growths caused by sun exposure.
SecoisolariciresinolLignanAntioxidant, potential anticancerFound in flaxseeds; known for estrogenic activity.
EnterodiolEnterolignanAntioxidantProduced by intestinal bacteria from lignans; significant health effects.

Dihydroguaiaretic acid stands out due to its specific actions on 5-lipoxygenase and its unique source from the creosote bush, differentiating it from other similar compounds that may not exhibit the same range of biological activities or sources.

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Wikipedia

Meso-dihydroguaiaretic acid

Dates

Modify: 2023-08-15

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